molecular formula C10H11NO2 B3024364 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid CAS No. 46185-24-4

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Cat. No.: B3024364
CAS No.: 46185-24-4
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents . This compound is characterized by a tetrahydroquinoline ring system with a carboxylic acid functional group at the second position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in medicinal chemistry?

A1: this compound is a rigidified bioisostere of phenylalanine, a naturally occurring amino acid. This structural feature makes it a valuable building block for drug discovery, particularly in designing peptidomimetic drugs []. Peptidomimetics mimic the actions of peptides but offer improved stability and bioavailability, making them attractive for pharmaceutical development.

Q2: How is the absolute configuration of this compound determined?

A2: Researchers have successfully determined the absolute configuration of this compound through various methods. One approach involves oxidizing the racemic amino acid with D-amino-acid oxidase, leading to the isolation of (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Additionally, a chemical correlation was established between (+)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline through (–)-(R)-β-anilinobutyric acid []. These studies confirmed the S configuration for (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline [].

Q3: Are there any notable applications of this compound derivatives in drug development?

A3: Yes, derivatives of this compound have shown promise as angiotensin-converting enzyme (ACE) inhibitors []. Specifically, N-substituted derivatives, such as those containing a 3-mercaptopropionyl group and various aryl, cycloalkyl, or heterocyclic substituents, exhibited potent ACE inhibitory activity in vitro []. These findings highlight the potential of this compound derivatives for developing novel antihypertensive agents.

Q4: Can this compound undergo cyclization reactions?

A4: Yes, studies have shown that treating protected dipeptides containing this compound with acetic anhydride primarily yields 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivatives []. Interestingly, extending this cyclization procedure to certain amides of the cyclic amino acid can lead to the formation of α-acylaminomethyl ketones via a competing Dakin-West reaction []. The preferential stabilization of specific mesoionic intermediates appears to dictate the dominant reaction pathway.

Q5: How has computational chemistry been employed in the study of this compound?

A5: Researchers have utilized computational chemistry to explore the asymmetric synthesis of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates []. Specifically, they investigated the use of novel P-chiral, N-phosphoryl sulfonamide Brønsted acids as catalysts in a biomimetic transfer hydrogenation reaction of quinoline-2-carboxylates []. This approach demonstrates the potential of combining computational modeling and organic synthesis to develop efficient and enantioselective synthetic routes to valuable chiral building blocks.

Q6: Are there any unique chemical reactions associated with this compound derivatives?

A6: Yes, a remarkable cyclopropanation reaction has been observed with N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Treatment with acetic anhydride yields a 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivative, which upon reaction with diazomethane in the presence of water, forms methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate []. This product represents a novel doubly constrained 1-aminocyclopropane-1-carboxylic acid system and can be further transformed into fused tetracyclic hydantoin derivatives with unique structural features [].

Q7: Have any studies explored the potential of radiolabeled this compound derivatives?

A7: Yes, researchers have investigated the synthesis and evaluation of a fluorine-18 ([18F]) labeled this compound derivative as a potential positron emission tomography (PET) ligand for studying glutamatergic neurotransmission []. The target compound, trans-5,7-dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibited promising characteristics including high binding affinity for the glycine binding site of NMDA receptors (Ki = 12 nM) and suitable lipophilicity (logD = 1.3) []. While this research is still in its early stages, it highlights the potential of utilizing radiolabeled this compound derivatives as tools for studying brain function and neurological disorders.

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